1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with an isocyanate or a carbamate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea moiety to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the urea moiety, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, reduced urea derivatives.
Substitution Products: Alkylated or acylated pyrazole and urea derivatives.
Scientific Research Applications
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coordination complexes.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the urea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-chloroethyl)urea: Contains a chloroethyl group, which may impart different reactivity and biological activity.
Uniqueness: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a pharmacophore and its utility in various scientific applications.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9-8-10(2)15(14-9)6-4-12-11(16)13-5-7-17-3/h8H,4-7H2,1-3H3,(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMACFIHWMGBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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